4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
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Overview
Description
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability.
Mechanism of Action
Target of Action
The primary target of this compound is the carbon-carbon bond formation in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The rate of hydrolysis is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters, like this compound, is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action and stability.
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Cellular Effects
They are particularly considered as boron-carriers suitable for neutron capture therapy .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The kinetics of this reaction is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Metabolic Pathways
Organoboron compounds are known to be involved in a variety of biochemical reactions, including the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid.
Reduction: Formation of 4-Chloro-2-(N-cyclohexylaminomethyl)phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Chlorophenylboronic acid, pinacol ester
- 2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester
Uniqueness
4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the chlorine atom and the N-cyclohexylaminomethyl group. These functional groups confer distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The combination of these groups allows for selective reactions and the formation of complex molecules that are not easily accessible with other boronic esters .
Properties
IUPAC Name |
N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)17-11-10-15(21)12-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYRNAJXYNYNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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